molecular formula C12H12N2O3 B598519 Ethyl 3-{imidazo[1,2-a]pyridin-2-yl}-2-oxopropanoate CAS No. 152831-79-3

Ethyl 3-{imidazo[1,2-a]pyridin-2-yl}-2-oxopropanoate

Cat. No. B598519
M. Wt: 232.239
InChI Key: WWHQVTZPXRVNRF-UHFFFAOYSA-N
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Description

Ethyl 3-{imidazo[1,2-a]pyridin-2-yl}-2-oxopropanoate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

Synthesis of Functionalised Heterocyclic Compounds

Ethyl 3-{imidazo[1,2-a]pyridin-2-yl}-2-oxopropanoate is a key intermediate in the synthesis of diverse heterocyclic compounds, including pyrido[4,3-b][1,4]oxazine and imidazo[1,2-a]pyridine derivatives. These compounds are synthesized through reactions involving ethyl 2,3-dibromopropanoate and various aminopyridines, demonstrating the compound's versatility in facilitating the construction of complex heterocyclic frameworks with potential pharmacological properties (Arrault et al., 2002).

Catalytic Applications and Synthesis Methodologies

The compound serves as a building block in catalytic processes, such as the Cu-catalyzed synthesis of 3-formyl imidazo[1,2-a]pyridines. This method utilizes ethyl tertiary amines as carbon sources under aerobic oxidative conditions, showcasing an innovative approach to forming valuable heterocyclic compounds with broad substrate scopes and good functional group tolerance (Rao et al., 2017).

Microwave-Assisted Synthesis

Ethyl 3-{imidazo[1,2-a]pyridin-2-yl}-2-oxopropanoate is also used in microwave-assisted synthesis methods, which offer rapid and efficient routes to imidazo[1,2-a]pyridines. Such methods highlight the compound's role in modern synthetic chemistry, where speed and selectivity are paramount (Li et al., 2013).

Novel Heterocyclic Structures

Research into the reactivity of ethyl 3-{imidazo[1,2-a]pyridin-2-yl}-2-oxopropanoate with different reagents has led to the synthesis of novel heterocyclic structures. These include various pyridine, pyrazole, triazole, and pyrimidinone derivatives, which are of interest due to their potential applications in drug development and materials science (Behalo & Aly, 2011).

Reactivity and Derivative Formation

The compound's reactivity has been explored in the context of creating ethyl 2-(3-aryl imidazo[1,2-a]pyridin-2-yl)acetates and ethyl 3-aryl-3-(pyridin-2-ylamino)propanoates. These studies contribute to the understanding of reaction mechanisms and the development of new synthetic routes for heterocyclic compounds (Asadi et al., 2021).

properties

IUPAC Name

ethyl 3-imidazo[1,2-a]pyridin-2-yl-2-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-2-17-12(16)10(15)7-9-8-14-6-4-3-5-11(14)13-9/h3-6,8H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHQVTZPXRVNRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC1=CN2C=CC=CC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

A-Oxo-imidazo[1,2-A]pyridine-3-propanoic acid ethyl ester

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